molecular formula C21H23NO7S2 B2791069 N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 877816-73-4

N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2791069
CAS RN: 877816-73-4
M. Wt: 465.54
InChI Key: TUZAAZOIWASSBY-UHFFFAOYSA-N
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Description

Furan derivatives are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . The compound you mentioned seems to be a complex organic molecule that contains a furan ring, a tosyl group, and a benzenesulfonamide moiety.


Synthesis Analysis

While specific synthesis methods for your compound are not available, furan derivatives can be synthesized from furfural, which can be obtained from renewable resources like corncobs or sugar cane bagasse . Furfural plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .


Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex. For example, a molecule with a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold has been used as a lead compound for various structure–activity relationship studies .


Chemical Reactions Analysis

Furan derivatives can undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, furfuryl alcohol, a furan derivative, is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Mechanism of Action

The mechanism of action of FTB involves the inhibition of tubulin polymerization, which is essential for cell division. FTB binds to the colchicine site of tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FTB has been shown to have significant biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as anti-inflammatory and analgesic properties. Additionally, FTB has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using FTB in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit tubulin polymerization. However, the limitations of using FTB include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

In research on FTB include its potential use in combination with other anticancer agents to enhance its therapeutic efficacy, its use as a potential treatment for other inflammatory diseases, and its optimization for clinical use. Additionally, further research is needed to determine the optimal dosage and administration of FTB and to assess its potential toxicity in vivo.
Conclusion:
In conclusion, FTB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research have been discussed in this paper. Further research on FTB is needed to determine its optimal use in clinical settings and to assess its potential toxicity.

Synthesis Methods

The synthesis of FTB involves a multi-step process that includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-furanyl magnesium bromide, followed by the addition of p-toluenesulfonic acid and N,N-dimethylethanolamine. The resulting product is purified through column chromatography to obtain FTB in high yield.

Scientific Research Applications

FTB has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that FTB inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. Additionally, FTB has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

The safety and hazards of furan derivatives can also vary. For example, furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-15-6-9-17(10-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)20-13-16(27-2)8-11-18(20)28-3/h4-13,21-22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAAZOIWASSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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